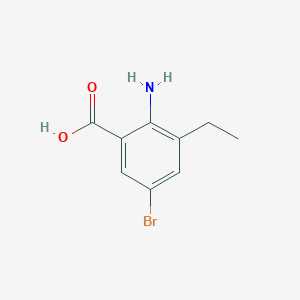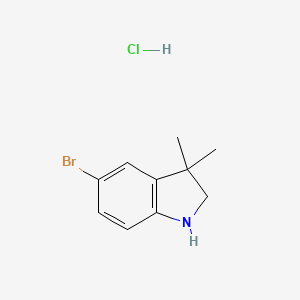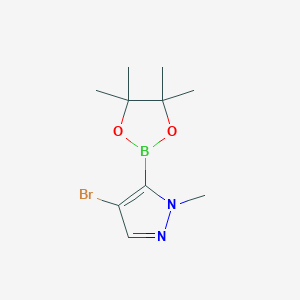![molecular formula C6H5BrN4 B1292873 5-bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina CAS No. 1010120-55-4](/img/structure/B1292873.png)
5-bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina
Descripción general
Descripción
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (5-BTP) is an organic compound belonging to the triazolo[1,5-a]pyridine class of compounds. It is a heterocyclic aromatic compound with a nitrogen-containing five-membered ring fused to a pyridine ring. 5-BTP is a small molecule that has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Intermedio orgánico
“5-bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina” se puede utilizar como intermedio orgánico para la síntesis de muchos compuestos orgánicos . Esto significa que se puede utilizar en la producción de una variedad de productos químicos en las industrias farmacéutica y química.
Síntesis de N-(5-bromo-[1,2,4]triazolo[1,5-a]piridin-2-il)ciclopropilacetamida
Este compuesto se puede utilizar en la síntesis de "N-(5-bromo-[1,2,4]triazolo[1,5-a]piridin-2-il)ciclopropilacetamida" . Este podría ser un intermedio clave en la síntesis de moléculas más complejas.
Investigación sobre proteínas de unión a ácidos grasos (FABP)
Si bien no está directamente relacionado con “this compound”, la investigación sobre [1,2,4]triazolo[1,5-a]pirimidinas y análogos ha mostrado potencial en el estudio de proteínas de unión a ácidos grasos (FABP) . Las FABP son objetivos terapéuticos potenciales para trastornos como dislipidemia, enfermedad coronaria y diabetes . Es posible que “this compound” se pueda utilizar en investigaciones similares.
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. It has been observed that 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine remains relatively stable under controlled conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine within tissues can also influence its biological effects, with certain tissues showing higher accumulation than others .
Subcellular Localization
The subcellular localization of 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins .
Propiedades
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFHUIJNZRKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649137 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010120-55-4 | |
| Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)











![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)